1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene is a chemical compound with the molecular formula C27H24S2 and a molecular weight of 412.61 g/mol . This compound is known for its unique structure, which includes two thiophene rings attached to a cyclopentene core. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene typically involves a multi-step process. One common method includes the following stages :
Stage 1: The reaction of this compound with bromine in diethyl ether at temperatures ranging from -78°C to 20°C.
Stage 2: The subsequent reaction with laurone in the presence of pyrrolidine in tetrahydrofuran and methanol at room temperature (20°C) for 17 hours under an inert atmosphere.
Analyse Chemischer Reaktionen
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as bromine.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens like bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene has several scientific research applications, including:
Chemistry: It is used as a photosensitive component in photochromic recording media for optical read/write storage.
Biology: Its unique structure makes it a subject of interest in various biological studies.
Industry: It is used in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo photochromic changes is of particular interest .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene can be compared with other similar compounds, such as:
1,2-Bis(2-chloro-5-methylthiophen-3-yl)cyclopent-1-ene: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and applications.
1,2-Bis(2-methyl-5-phenylthien-3-yl)perfluorocyclopentene:
The uniqueness of this compound lies in its specific combination of thiophene rings and cyclopentene core, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H24S2 |
---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H24S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3 |
InChI-Schlüssel |
ADDVFVWWTKZKOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.